Cas no 1697552-27-4 (3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

3-(3-Ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine is a cyclopropylamine derivative featuring a substituted phenyl ring with an ethoxy group at the meta position. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane core, which can influence conformational stability and biological activity. The ethoxy substituent enhances solubility and may modulate electronic properties, while the dimethyl groups on the cyclopropane ring contribute to steric hindrance, potentially improving selectivity in reactions. Its structural features make it a valuable intermediate for the development of pharmaceuticals, agrochemicals, or functional materials, particularly in applications requiring precise stereochemical control.
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine structure
1697552-27-4 structure
Product Name:3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine
CAS No:1697552-27-4
MF:C13H19NO
MW:205.296063661575
CID:6232669
PubChem ID:84119321
Update Time:2025-10-28

3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine
    • 1697552-27-4
    • EN300-1848697
    • Inchi: 1S/C13H19NO/c1-4-15-10-7-5-6-9(8-10)11-12(14)13(11,2)3/h5-8,11-12H,4,14H2,1-3H3
    • InChI Key: JBYUBWATOQEBJD-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC(=C1)C1C(C1(C)C)N

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

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Additional information on 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine

Comprehensive Overview of 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1697552-27-4)

The compound 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1697552-27-4) is a specialized organic molecule with a unique cyclopropane backbone. Its structure features an ethoxyphenyl group and dimethyl substituents, making it a subject of interest in pharmaceutical and agrochemical research. The cyclopropane-amine core is known for its conformational rigidity, which often enhances binding affinity in biological systems. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic pathways.

In recent years, the demand for novel amine derivatives like 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine has surged due to their applications in small-molecule therapeutics. The compound's ethoxyphenyl moiety contributes to its lipophilicity, a critical factor in drug absorption and bioavailability. This aligns with current trends in precision medicine, where optimizing pharmacokinetic properties is paramount. Additionally, its dimethylcyclopropane structure is being studied for its potential to modulate enzyme activity, a hot topic in enzyme inhibitor development.

The synthesis of CAS No. 1697552-27-4 typically involves multi-step organic reactions, including cyclopropanation and amine functionalization. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling are often employed to improve yield and purity. These methods resonate with the growing emphasis on green chemistry and sustainable manufacturing in the chemical industry. Researchers are also investigating chiral resolution techniques to isolate enantiomers, as stereochemistry significantly impacts biological activity.

From an industrial perspective, 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine is gaining traction in high-throughput screening libraries. Its structural diversity makes it a valuable scaffold for fragment-based drug design, a strategy widely adopted in AI-driven drug discovery. Companies are leveraging computational chemistry tools to predict its interactions with target proteins, reducing R&D costs. This aligns with the broader shift toward data-driven molecular design, a frequently searched topic in scientific forums.

Safety and regulatory aspects of CAS No. 1697552-27-4 are also under scrutiny. While not classified as hazardous, proper handling protocols are recommended due to its amine functionality. Environmental fate studies are ongoing to assess its biodegradability, reflecting the industry's focus on eco-friendly chemicals. These discussions are prevalent in regulatory compliance circles, especially with evolving REACH and FDA guidelines.

In conclusion, 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine represents a promising candidate in modern chemical research. Its versatility in medicinal chemistry, coupled with advancements in synthetic methodologies, positions it at the forefront of innovative therapeutic development. As the scientific community continues to explore its applications, this compound is likely to feature prominently in future patent filings and academic publications.

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